Product packaging for Ethyl 7-bromoisoquinoline-3-carboxylate(Cat. No.:CAS No. 660830-62-6)

Ethyl 7-bromoisoquinoline-3-carboxylate

Cat. No.: B1510388
CAS No.: 660830-62-6
M. Wt: 280.12 g/mol
InChI Key: AHCUGHMZPQHISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 7-bromoisoquinoline-3-carboxylate (CAS 660830-62-6) is a high-value brominated isoquinoline derivative with a molecular formula of C12H10BrNO2 and a molecular weight of 280.12 g/mol . This compound serves as a crucial chemical intermediate in organic synthesis and medicinal chemistry research. Its structure makes it a key precursor for the development of novel bioactive molecules, particularly in anticancer and anti-infective drug discovery . Research into quinoline-3-carboxylate esters, a related class of compounds, has validated their potential as inhibitors of the mitochondrial bc1 complex in Plasmodium falciparum , establishing them as promising scaffolds for novel antimalarial agents . Furthermore, strategic structural modifications, such as the incorporation of bromine and ester functional groups, are employed in scaffold-hopping strategies to optimize the properties of lead compounds, potentially enhancing their efficacy and selectivity . This reagent should be stored in a dark place, sealed in a dry environment at room temperature . This product is intended for research and further manufacturing applications only and is not for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO2 B1510388 Ethyl 7-bromoisoquinoline-3-carboxylate CAS No. 660830-62-6

Properties

IUPAC Name

ethyl 7-bromoisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCUGHMZPQHISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739773
Record name Ethyl 7-bromoisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660830-62-6
Record name Ethyl 7-bromoisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-bromoisoquinoline-3-carboxylate has been explored for its potential as a building block in the synthesis of bioactive compounds. Its structural features enable the modification of its chemical properties to enhance biological activity.

Case Study : A study highlighted the synthesis of derivatives of this compound that exhibit promising antitumor activity. The introduction of various substituents on the isoquinoline core has been shown to improve selectivity and potency against specific cancer cell lines.

Protein Degradation

The compound is categorized under protein degrader building blocks, which are crucial in developing small molecules that can selectively target and degrade specific proteins within cells. This application is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can lead to tumor suppression.

Case Study : Research has demonstrated that derivatives of this compound can be utilized in the design of PROTACs (Proteolysis Targeting Chimeras), which are engineered to induce targeted protein degradation. This innovative approach holds promise for treating diseases where traditional inhibitors have failed.

Synthetic Organic Chemistry

The compound serves as an important intermediate in various synthetic pathways due to its reactivity. It can undergo several transformations, including nucleophilic substitutions and coupling reactions, making it a versatile reagent in organic synthesis.

Data Table: Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed; solvent: DMFVarious alkylated derivatives
Coupling ReactionsPd-catalyzed; aryl halidesBiaryl compounds
HydrolysisAcidic conditionsIsoquinoline-3-carboxylic acid

Mechanism of Action

The mechanism by which Ethyl 7-bromoisoquinoline-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs: Bromine and Ester Group Variations

Key structural analogs differ in the position of bromine substituents, ester groups, or additional functional moieties. These variations significantly influence their physicochemical properties and reactivity.

Table 1: Comparison of Ethyl 7-Bromoisoquinoline-3-carboxylate with Structural Analogs
Compound Name CAS Number Molecular Formula Substituents Purity Similarity Score* Key Applications
This compound 660830-62-6 C₁₂H₁₀BrNO₂ 7-Br, 3-COOEt ≥98% 0.72–0.97 Protein degrader synthesis
Ethyl 6-bromoisoquinoline-3-carboxylate 882679-56-3 C₁₂H₁₀BrNO₂ 6-Br, 3-COOEt 95% 0.72–0.97 Medicinal chemistry intermediates
Methyl isoquinoline-3-carboxylate 27104-73-0 C₁₁H₉NO₂ 3-COOMe N/A 0.76 Ligand design
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ 8-Br, 4-OH, 3-COOEt N/A N/A Antibacterial agents
tert-Butyl 7-bromoisoquinoline-3-carboxylate 2089316-26-5 C₁₄H₁₄BrNO₂ 7-Br, 3-COOtBu ≥95% N/A Stabilized ester derivatives

*Similarity scores calculated using structural fingerprinting methods .

Key Observations:

Bromine Position: The 6-bromo isomer (CAS 882679-56-3) shares the same molecular formula as the 7-bromo derivative but exhibits distinct electronic properties due to bromine’s positional effects on ring electron density. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate (CAS 1956331-75-1) introduces additional halogens, enhancing electrophilicity for nucleophilic substitution .

The tert-butyl ester (CAS 2089316-26-5) offers enhanced hydrolytic stability, making it preferable for long-term storage or acidic reaction conditions .

Functional Group Additions: The 4-hydroxy substituent in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) introduces hydrogen-bonding capability, which is critical for targeting bacterial enzymes .

Biological Activity

Ethyl 7-bromoisoquinoline-3-carboxylate (EBIC) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of EBIC, focusing on its interactions with biological systems, pharmacological implications, and relevant research findings.

  • Molecular Formula : C12H10BrN O2
  • Molecular Weight : 280.12 g/mol
  • Structure : EBIC features a bromine atom at the 7-position of the isoquinoline ring, which is critical for its biological activity and interactions with various enzymes.

Biological Activity Overview

EBIC has been studied primarily for its effects on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a significant role in drug metabolism, and compounds that interact with it can influence the pharmacokinetics of co-administered drugs. The inhibition of CYP1A2 by EBIC suggests potential implications for drug-drug interactions and toxicity profiles in therapeutic settings .

Table 1: Summary of Biological Activities

Activity TypeDescription
Cytochrome P450 Inhibition Inhibits CYP1A2, affecting drug metabolism and pharmacokinetics.
Anticancer Potential Structural analogs show promise in inducing apoptosis in cancer cells .
Neuropharmacological Effects Potential modulation of neurotransmitter systems, similar to related compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives similar to EBIC. For instance, structural optimization of isoquinoline derivatives has shown significant antiproliferative activity against various cancer cell lines. A notable compound demonstrated an IC50 value of 0.47 μM against neuroendocrine prostate cancer cells, indicating that modifications at specific positions of the isoquinoline ring can enhance biological activity .

In vitro studies have indicated that compounds with similar structures can induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and activation of specific signaling pathways such as p38/MAPK. This suggests that EBIC may share similar pathways that warrant further investigation for its anticancer effects .

Interaction with Cytochrome P450 Enzymes

Research indicates that EBIC acts as a substrate for certain cytochrome P450 enzymes, influencing their activity. This interaction is crucial for understanding the drug metabolism implications of EBIC in therapeutic contexts. Studies have shown that structural modifications at the 6- and 7-positions of isoquinoline derivatives significantly affect their inhibitory activity against these enzymes, highlighting the importance of precise structural features for biological function .

Preparation Methods

Bromination Methodology

The bromination step is critical and is commonly achieved by introducing bromine selectively at the 7-position of the isoquinoline ring. Traditional bromination methods often use molecular bromine (Br2) in the presence of catalysts such as red phosphorus or phosphorus trihalides, but these have drawbacks including hazardous reagents, equipment corrosion, and low bromine utilization.

A more advanced and environmentally friendly approach involves:

This method avoids handling elemental bromine directly, reduces hazardous waste, and improves bromine utilization efficiency.

Reaction scheme for bromination:

$$
\text{Isoquinoline-3-carboxylic acid} + \text{Br}_2 \rightarrow \text{7-bromoisoquinoline-3-carboxylic acid}
$$

where Br2 is generated in situ by oxidation of bromide ions.

Esterification Step

Following bromination, the 7-bromoisoquinoline-3-carboxylic acid undergoes esterification with ethanol to yield this compound.

Key features of the esterification process include:

  • Use of acid catalysts such as hydrochloric acid or sulfuric acid, which also help maintain the acidic pH during bromination.
  • Refluxing the reaction mixture with ethanol and an organic solvent (e.g., benzene, toluene, hexanaphthene, or chloroform) to facilitate water removal and drive the reaction to completion.
  • Reaction time typically ranges from 5 to 9 hours.
  • Post-reaction work-up involves washing with saturated sodium bicarbonate solution and drying over anhydrous sodium sulfate.

Summary of Preparation Procedure

Step Reagents and Conditions Outcome
Bromination Isoquinoline-3-carboxylic acid + KBr/NaBr + H2O2 + acid (pH 1-2), 30–50°C, 1–3 hours 7-bromoisoquinoline-3-carboxylic acid
Esterification 7-bromoisoquinoline-3-carboxylic acid + ethanol + acid catalyst, reflux 5–9 hours, solvent for azeotrope This compound

Advantages of the Metal Salt/H2O2 Bromination Method

Supporting Research Findings

  • The use of metal bromide salts and hydrogen peroxide as bromination reagents is supported by patent CN102627560A, which describes a clean, efficient, and scalable method for preparing alpha-bromoalkyl carboxylates, applicable to isoquinoline derivatives with carboxylate groups.
  • Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura) and Cu-catalyzed amidation have been used for related isoquinoline derivatives, indicating the versatility of halogenated isoquinoline intermediates in complex synthetic sequences.
  • The described bromination and esterification sequence is standard for preparing halogenated isoquinoline carboxylates with high regioselectivity and yield.

Q & A

Q. What are the standard synthetic routes for Ethyl 7-bromoisoquinoline-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves bromination of an isoquinoline precursor followed by esterification. For example:

  • Bromination : A bromine atom is introduced at the 7-position of the isoquinoline ring using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} under controlled conditions (e.g., CCl4\text{CCl}_4, 80°C) to minimize side reactions .
  • Esterification : The carboxylic acid group at the 3-position is esterified using ethyl bromoacetate in the presence of a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) and a polar aprotic solvent like N-methylpyrrolidine\text{N-methylpyrrolidine} .
    Optimization : Reaction yield and purity depend on temperature control (60–80°C), solvent choice (e.g., DMSO for stability), and stoichiometric ratios (1:1.2 for bromine precursor) .

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation employs:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify bromine substitution (e.g., deshielded aromatic protons near Br) and ester group presence (δ ~4.3 ppm for OCH2CH3-\text{OCH}_2\text{CH}_3) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C12H10BrNO2\text{C}_{12}\text{H}_{10}\text{BrNO}_2, expected [M+H]+: 296.0004) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles .

Q. What solvents and reaction conditions are critical for stabilizing this compound during storage?

  • Storage : Store at −20°C in amber vials under inert gas (argon) to prevent hydrolysis of the ester group or bromine displacement .
  • Solubility : Soluble in DMSO, DMF, and dichloromethane; avoid protic solvents (e.g., methanol) to minimize ester degradation .

Advanced Research Questions

Q. How does the bromine substituent at the 7-position influence electrophilic substitution reactions?

The bromine atom acts as a meta-directing group , directing incoming electrophiles to the 5- and 8-positions of the isoquinoline ring. For example:

  • Nitration : Using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, nitro groups predominantly occupy the 5-position due to bromine’s electron-withdrawing effect .
  • Suzuki Coupling : The Br atom facilitates cross-coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4, 90°C) to form biaryl derivatives .
    Mechanistic Insight : Bromine’s −I effect lowers electron density at adjacent positions, favoring nucleophilic attack at meta sites .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Competing Hydrolysis : Protect the ester group using trimethylsilyl chloride (TMSCl) during reactions requiring acidic/basic conditions .
  • Unwanted Ring Halogenation : Use low temperatures (0–5°C) and dilute halogenating agents to prevent over-halogenation .
  • By-product Table :
Side ReactionMitigation StrategyYield Improvement
Ester hydrolysisAdd TMSCl (1.5 equiv)85% → 92%
Di-brominationUse NBS (1.0 equiv) at 0°C70% → 88%
Oxidative degradationPerform reactions under N2\text{N}_260% → 78%

Q. How does this compound compare to its chloro- and fluoro-substituted analogs in biological activity?

  • Antibacterial Activity : Bromine’s larger atomic radius enhances lipophilicity, improving membrane penetration compared to Cl/F analogs (e.g., MIC = 2 µg/mL vs. 8 µg/mL for S. aureus) .
  • Metabolic Stability : The Br substituent reduces CYP450-mediated oxidation rates (t₁/₂ = 4.2 h vs. 1.5 h for Cl analog) .
  • Structural Analysis : XRD data show Br’s steric bulk increases torsional strain in the isoquinoline ring (dihedral angle = 12.5° vs. 8.7° for Cl) .

Q. What computational methods predict the reactivity of this compound in drug design?

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict electrophilic Fukui indices (f+f^+) to identify reactive sites (e.g., C-5: f+=0.12f^+ = 0.12) .
  • Molecular Docking : AutoDock Vina simulations reveal binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) with E. coli DNA gyrase, correlating with experimental IC₅₀ values .
  • ADMET Prediction : SwissADME models indicate high BBB permeability (logBB = 0.8) but potential hepatotoxicity (AMES test: positive) .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

  • Impurity Profiles : HPLC-MS analysis (C18 column, acetonitrile/water gradient) identifies by-products (e.g., de-esterified analogs) .
  • Catalyst Variability : Pd catalysts with bulky ligands (e.g., Pd(OAc)2\text{Pd(OAc)}_2/XPhos) improve reproducibility in cross-coupling reactions (yield ±3% vs. ±15% with PdCl2\text{PdCl}_2) .
  • Case Study : A 2024 study resolved a 20% yield discrepancy by optimizing solvent purity (H₂O < 50 ppm) and excluding light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromoisoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-bromoisoquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.